Boc-3-(9-anthryl)-L-alanine is a non-canonical amino acid featuring a fluorescent anthracene moiety and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a specialized building block for solid-phase peptide synthesis (SPPS) workflows that utilize Boc-based chemistry. [1] Its primary function is to incorporate an environmentally sensitive fluorescent probe into a peptide's sequence, enabling the study of peptide structure, dynamics, and interactions through fluorescence spectroscopy. [2] The selection of this specific compound is driven by both its compatibility with established synthesis protocols and the unique photophysical properties of the anthryl group, which differ significantly from naturally occurring fluorescent amino acids like tryptophan.
Substituting Boc-3-(9-anthryl)-L-alanine is often impractical due to two key factors: synthesis process incompatibility and divergent performance characteristics. The use of the Boc protecting group is a deliberate choice that dictates the entire synthesis and deprotection strategy, making it incompatible with the base-labile conditions required for Fmoc-protected analogs. [1] This choice is fundamental to the process and not interchangeable. Furthermore, the anthryl moiety possesses a distinct photophysical profile, including a significantly longer fluorescence lifetime compared to the natural amino acid tryptophan. [REFS-2, REFS-3] This enables the investigation of molecular dynamics on timescales that are inaccessible with common substitutes, making it a required component for specific time-resolved fluorescence assays.
The choice between Boc- and Fmoc-protected amino acids is a primary decision in peptide synthesis that defines the entire process chemistry. The Boc group on this compound is specifically designed for removal under acidic conditions, typically using trifluoroacetic acid (TFA). [1] This makes it fully compatible with classic Boc/Bzl-SPPS strategies. In contrast, the direct procurement substitute, Fmoc-3-(9-anthryl)-L-alanine, requires an entirely different, base-labile deprotection step using piperidine. These two process chemistries are orthogonal and not interchangeable within a given synthesis plan.
| Evidence Dimension | Nα-Amine Deprotection Reagent |
| Target Compound Data | Trifluoroacetic Acid (TFA) |
| Comparator Or Baseline | Fmoc-3-(9-anthryl)-L-alanine: Piperidine solution |
| Quantified Difference | Qualitatively different chemical mechanisms (acidolysis vs. base-mediated elimination) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) |
This compound is the correct procurement choice for established Boc-based synthesis workflows, avoiding the need to redevelop entire protocols required for Fmoc-based alternatives.
The anthryl moiety provides a significantly longer fluorescence lifetime compared to the most common intrinsic fluorescent amino acid, tryptophan. The fluorescence lifetime of 9-methylanthracene, a close structural analog of the anthrylalanine side chain, is 10.1 ns in ethanol. [1] In contrast, the primary fluorescence lifetime component of L-tryptophan in aqueous solution is consistently measured at approximately 3.1 ns. [2] This more than three-fold longer lifetime allows for the measurement of slower rotational correlation times and other dynamic molecular events that occur on a timescale inaccessible with tryptophan.
| Evidence Dimension | Fluorescence Lifetime (τf) |
| Target Compound Data | ~10.1 ns (for 9-methylanthracene analog in ethanol) |
| Comparator Or Baseline | L-Tryptophan: ~3.1 ns (in aqueous solution) |
| Quantified Difference | Approx. 325% longer lifetime |
| Conditions | Time-correlated single photon counting (TCSPC) in liquid solution. |
For time-resolved fluorescence anisotropy or studies of slow conformational changes, the longer lifetime of the anthryl group provides a larger window for observation, yielding more precise data on peptide dynamics.
The fluorescence of polycyclic aromatic hydrocarbons, including anthracene, is known to be efficiently quenched upon close-range interaction with DNA nucleobases. Studies using fluorescent nucleoside analogs with pyrene, a structurally similar chromophore, show that fluorescence can be quenched up to 120-fold by an adjacent thymine base. [1] Similarly, other work demonstrates that the fluorescence from an anthryl chromophore is efficiently quenched by DNA bases upon binding. [2] This strong 'on/off' quenching response upon binding to a target like DNA or RNA makes the anthryl group a highly sensitive reporter for studying peptide-nucleic acid interactions, a characteristic not as predictably binary with tryptophan.
| Evidence Dimension | Fluorescence Quantum Yield Quenching Factor |
| Target Compound Data | High (e.g., up to 120-fold for similar pyrene chromophore by adjacent Thymine) |
| Comparator Or Baseline | Unquenched state (fluorescence in absence of DNA) |
| Quantified Difference | Significant reduction in fluorescence intensity upon binding |
| Conditions | Incorporation into an oligonucleotide adjacent to a quenching nucleobase. |
This compound is the superior choice for developing sensitive, quenching-based assays to quantify peptide-nucleic acid binding, where a large signal change upon interaction is required.
For laboratories and manufacturing facilities with established protocols and equipment for Boc-TFA based peptide synthesis, this compound is the appropriate choice for introducing a fluorescent anthrylalanine residue without altering the core deprotection chemistry.
When studying slower peptide folding events or the rotational dynamics of large peptide-protein complexes, the intrinsically long fluorescence lifetime (>10 ns) of the anthryl group provides a critical advantage over tryptophan (~3 ns), enabling more accurate measurements on these longer timescales. [1]
This compound is ideally suited for incorporation into peptides designed to detect specific DNA or RNA sequences. The strong fluorescence quenching observed when the anthryl moiety binds to nucleobases can be used to engineer probes that 'light up' or 'turn off' upon successful binding, forming the basis of a sensitive detection assay. [2]